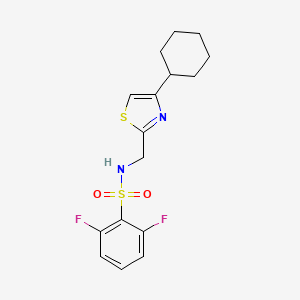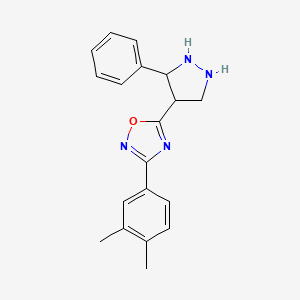
3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole" is a heterocyclic molecule that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential as pharmaceutical agents. The presence of the dimethylphenyl and phenylpyrazolidinyl groups suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 1,3,4-oxadiazole analogues with antimicrobial and antitubercular properties was achieved by treating hydrazides with carboxylic acid derivatives . Similarly, the synthesis of 5-substituted 1,2,4-oxadiazoles involved the conversion of oxazole carbaldehyde oxime to the corresponding nitrile, followed by heterocyclization . Although the exact synthesis route for "3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a 1,2,5-oxadiazole derivative was confirmed by single crystal X-ray analysis . Similarly, the crystal structure of a 1,3,4-oxadiazole derivative containing an imidazole unit was determined, providing insights into the spatial arrangement of the molecule . These techniques could be employed to determine the precise molecular structure of "3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole".
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including rearrangements and cyclizations. For instance, 5-arylisoxazole-3-hydroxamic acids were converted into 1,2,5-oxadiazoles through rearrangement . Intramolecular cyclization of heteroaromatics bearing a butadienyl moiety led to the formation of heteroaromatics fused with a seven-membered ring . These reactions highlight the reactivity of oxadiazole derivatives and could be relevant to the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as fluorescence, solubility, and lipophilicity, are important for their potential applications. Strongly fluorescent oxazole derivatives were synthesized, and their quantum yields were reported . The lipophilicity and solubility parameters of a series of 1,3,4-oxadiazole analogues were predicted using software tools, and their drug-likeness was evaluated . These properties are crucial for the development of oxadiazole derivatives as drugs or leads in pharmaceutical research.
科学的研究の応用
Anticancer Applications
Oxadiazole derivatives have been evaluated for their potential as anticancer agents. For instance, novel quinoline-based oxadiazole derivatives have shown promising in vitro cytotoxic efficacy against human breast cancer MCF-7 cell lines, indicating their potential role in the development of new anticancer drugs (Dofe et al., 2017). Additionally, certain oxadiazole N-Mannich bases exhibited anti-proliferative activities against a range of cancer cell lines, including prostate, colorectal, and breast cancers, showcasing their broad spectrum of potential anticancer applications (Al-Wahaibi et al., 2021).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives have also been studied for their antimicrobial properties. A study on 1,3,4-oxadiazole derivatives demonstrated significant inhibitory activity against pathogenic bacteria and fungi, suggesting their utility as potential antimicrobial agents (Bhat et al., 2013). This highlights the compound's potential in addressing resistant microbial strains and developing new antibiotics.
Material Science Applications
In material science, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been synthesized, showing high thermal stability and fluorescence properties. These polymers are easily soluble in polar and non-polar organic solvents, making them suitable for various applications, including electronics and photonics (Hamciuc et al., 2005).
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-8-9-15(10-13(12)2)18-21-19(24-23-18)16-11-20-22-17(16)14-6-4-3-5-7-14/h3-10,16-17,20,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVAFUHKMQKVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133563181 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

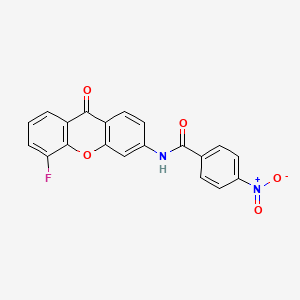
![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)


![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)
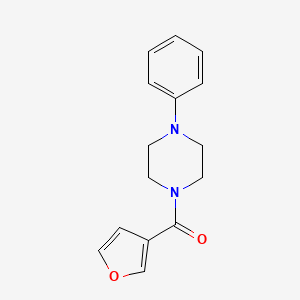
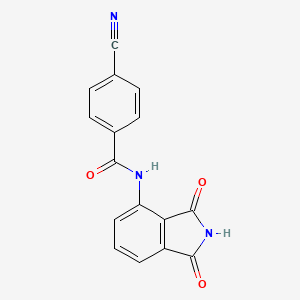
![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)
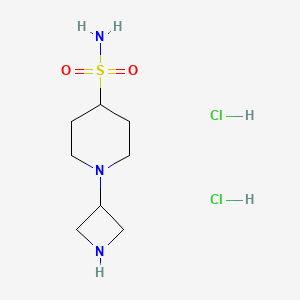
![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)
![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)
